3-Oxo-posaconazole, also known as 3-oxo-1-piperazinyl, is a significant compound in the field of pharmacochemistry, particularly as an intermediate in the synthesis of posaconazole, an antifungal medication. Posaconazole is widely used for the treatment of fungal infections, especially in immunocompromised patients. The compound features a complex molecular structure that contributes to its pharmacological properties.
The synthesis and development of 3-oxo-posaconazole are documented in various patents and scientific literature. Notably, patents such as CN102643194B and WO2009141837A2 detail methods for synthesizing posaconazole and its intermediates, including 3-oxo-posaconazole, highlighting its importance in pharmaceutical applications .
3-Oxo-posaconazole is classified as a triazole antifungal agent. This class of compounds is characterized by their ability to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, thereby exerting antifungal effects.
The synthesis of 3-oxo-posaconazole involves several steps that include the formation of key intermediates. The general method can be summarized as follows:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice (e.g., tetrahydrofuran and N-Methyl pyrrolidone) to optimize yield and purity. Analytical techniques like NMR spectroscopy and mass spectrometry are employed for characterization throughout the synthesis process.
The molecular structure of 3-oxo-posaconazole features a piperazine ring and a triazole moiety, which are crucial for its biological activity. The compound's structure can be represented as follows:
Detailed structural data can be obtained from spectral analysis methods such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR), which provide insights into functional groups and molecular conformation.
3-Oxo-posaconazole participates in various chemical reactions that are pivotal for its transformation into posaconazole. Key reactions include:
The reactions typically utilize bases like sodium hydroxide or potassium carbonate and are conducted under controlled temperatures (30°C to 80°C) to ensure optimal yields .
The mechanism by which 3-oxo-posaconazole exerts its antifungal effects primarily involves the inhibition of ergosterol biosynthesis. This disruption leads to increased membrane permeability and ultimately cell death in susceptible fungi.
Studies have shown that posaconazole demonstrates potent activity against various fungal pathogens, including Aspergillus species and Candida species, making it a critical agent in antifungal therapy .
Relevant analytical methods such as UV spectrophotometry have been developed for quantifying posaconazole levels in pharmaceutical formulations, demonstrating its practical utility in quality control settings .
3-Oxo-posaconazole serves primarily as an intermediate in the synthesis of posaconazole, which is utilized extensively in clinical settings for treating fungal infections. Its development has implications not only in pharmacology but also in research focused on antifungal resistance mechanisms and drug design strategies aimed at improving therapeutic efficacy against resistant strains .
3-Oxo-posaconazole (CAS Number: 357189-94-7) is a defined chemical impurity and structural analog of the antifungal drug posaconazole. Its systematic IUPAC name is:4-(4-(((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)-1-(4-(1-((2S,3S)-2-hydroxypentan-3-yl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl)piperazin-2-one [2] [6] [9].
The molecular formula is C₃₇H₄₀F₂N₈O₅, corresponding to a molecular weight of 714.76 g/mol [5] [6] [8]. This structure retains posaconazole’s core triazole and difluorophenyl motifs but features a critical modification: oxidation of the piperazine ring’s secondary amine to a carbonyl (ketone) group at the 3-position, hence the designation "3-Oxo" [6] [9].
Table 1: Key Identifiers of 3-Oxo-posaconazole
Property | Value |
---|---|
CAS Number | 357189-94-7 |
Molecular Formula | C₃₇H₄₀F₂N₈O₅ |
Molecular Weight | 714.76 g/mol |
IUPAC Name | 4-(4-(((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)-1-(4-(1-((2S,3S)-2-hydroxypentan-3-yl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl)piperazin-2-one |
Synonyms | Posaconazole 3-Oxo Impurity; 3-Oxo-1-piperazinyl posaconazole |
While detailed single-crystal X-ray diffraction (SCXRD) data for 3-oxo-posaconazole remains limited in public literature, its solid-state behavior can be inferred from related posaconazole polymorphs and analytical characterization. Posaconazole itself exhibits extensive polymorphism, with 14 documented crystalline forms (including polymorphs, hydrates, and solvates), where lattice stability is highly sensitive to humidity and temperature [1] [10].
3-Oxo-posaconazole’s ketone modification likely disrupts the hydrogen-bonding networks observed in posaconazole polymorphs. Experimental analyses confirm it is supplied as a neat solid and exhibits solubility in polar organic solvents like methanol and DMSO, but limited aqueous solubility [6] [9]. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data indicate decomposition precedes melting, suggesting limited thermal stability compared to crystalline posaconazole forms [9]. Spectroscopic characterization includes:
Table 2: Experimental Spectroscopic Signatures of 3-Oxo-posaconazole
Technique | Key Assignments |
---|---|
FT-IR | 3400 cm⁻¹ (O-H stretch); 1680-1700 cm⁻¹ (C=O stretch, piperazinone); 1600-1650 cm⁻¹ (triazole C=N) |
¹H NMR | δ 7.5-8.0 ppm (triazole H); δ 6.5-7.5 ppm (aryl H); δ 3.5-5.5 ppm (furan O-CH₂, CH-OH); δ 1.0-2.0 ppm (pentyl CH₃) |
¹³C NMR | δ 165-170 ppm (piperazinone C=O); δ 150-160 ppm (triazole C); δ 100-160 ppm (aryl C) |
Mass Spectrometry | m/z 714.76 [M]⁺ (calculated for C₃₇H₄₀F₂N₈O₅) |
Structurally, 3-oxo-posaconazole diverges from posaconazole at the piperazine moiety:
This oxidation reduces molecular flexibility and alters electronic distribution. Computational studies (e.g., DFT) indicate the carbonyl group decreases electron density on adjacent nitrogen, potentially weakening interactions with fungal CYP51 enzymes compared to posaconazole [4]. Furthermore, the modification impacts solid-state stability:
The 3-oxo-piperazine moiety precludes tautomerism typical of heterocyclic amines. However, the adjacent 1,2,4-triazolone ring (originating from posaconazole’s triazole "tail") exhibits prototropic tautomerism. Theoretical studies confirm two dominant triazolone tautomers:
Stereochemistry is rigorously conserved relative to posaconazole:
Table 3: Molecular Attributes Comparison: Posaconazole vs. 3-Oxo-posaconazole
Attribute | Posaconazole | 3-Oxo-posaconazole |
---|---|---|
Core Structure | Piperazine ring | Piperazin-2-one ring |
Key Functional Group | Secondary amine (–NH–) | Carbonyl (C=O) |
Molecular Formula | C₃₇H₄₂F₂N₈O₄ | C₃₇H₄₀F₂N₈O₅ |
Molecular Weight | 700.78 g/mol | 714.76 g/mol |
Tautomerism Sites | Triazole ring | Triazolone + piperazinone rings |
Stereocenters | (3R,5R), (2S,3S) | (3R,5R), (2S,3S) |
Thermal Behavior | Defined melting point (Form I) | Decomposition observed |
Complete Compound List
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1